(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate
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Overview
Description
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl ring, an oxathiolane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, the introduction of the oxathiolane ring, and the acetoxylation of the carboxylate group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate include other cyclohexyl derivatives, oxathiolane-containing compounds, and acetoxy carboxylates. Examples include:
- Cyclohexyl acetate
- Oxathiolane carboxylic acid
- Isopropyl methylcyclohexane
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QDQIGWGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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